molecular formula C24H19N3S B2434323 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-28-7

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2434323
CAS No.: 670270-28-7
M. Wt: 381.5
InChI Key: VHCRWOAXLLGXJM-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a naphthalen-2-yl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-N-naphthalen-2-ylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3S/c1-15-7-8-19(11-16(15)2)21-13-28-24-22(21)23(25-14-26-24)27-20-10-9-17-5-3-4-6-18(17)12-20/h3-14H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRWOAXLLGXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a probe in biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may act as a lead compound in the development of new drugs.

    Industry: In industrial applications, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used. For example, in medicinal applications, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidines: These compounds share the same core structure but differ in their substituents. The presence of different substituents can significantly alter their chemical and biological properties.

    Naphthalene Derivatives: Compounds with naphthalen-2-yl groups can be compared based on their electronic and steric effects.

    Dimethylphenyl Derivatives: The 3,4-dimethylphenyl group can be found in various compounds, and its influence on the overall properties of the molecule can be studied.

Biological Activity

5-(3,4-Dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves multi-step reactions that typically include the formation of the thienopyrimidine core followed by selective substitutions. The methods often utilize microwave-assisted synthesis for efficiency and higher yields.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. Specifically, compounds similar to 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine have shown potent activity against various Gram-positive bacteria and drug-resistant strains.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AS. aureus1
Compound BE. faecium2
Compound CC. auris<1

The incorporation of naphthalene moieties has been associated with enhanced antimicrobial efficacy. For instance, the naphthalene substitution significantly improved the minimum inhibitory concentration (MIC) values against resistant strains compared to other derivatives lacking this feature.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines. The activity is often structure-dependent, with specific substitutions leading to enhanced efficacy.

Table 2: Anticancer Activity Data

CompoundCell Line% Inhibition at 10 µMReference
Compound ACaco-220.6
Compound BA54935.0
Compound CHT-2953.1

The data suggest that modifications in the chemical structure can lead to varying degrees of anticancer activity, with some derivatives showing significant inhibition rates against specific cancer cell lines.

Case Studies

Several case studies have highlighted the potential of thienopyrimidine derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A recent study demonstrated that a derivative similar to 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic agent against resistant bacterial infections .
  • Case Study on Cancer Treatment : In vitro tests revealed that specific modifications of the compound led to increased apoptosis in A549 lung cancer cells, suggesting its utility in developing targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the construction of the thieno[2,3-d]pyrimidine core. A common approach includes:

  • Step 1 : Cyclocondensation of substituted thiophene derivatives with amidine precursors under basic conditions (e.g., NaH or KOH in anhydrous THF) to form the pyrimidine ring .
  • Step 2 : Introduction of the 3,4-dimethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Step 3 : Amine coupling at the 4-position using naphthalen-2-amine under Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ base in toluene) .
    Optimization : Reaction yields improve with inert atmospheres (N₂/Ar), stoichiometric control of reagents, and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent integration and regioselectivity. For example, the naphthalen-2-yl group shows distinct aromatic proton splitting patterns (δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₀N₃S: calculated 382.1378) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers identify and validate the primary biological targets of this compound?

  • Computational Docking : Use molecular docking (AutoDock Vina, PyMOL) to predict binding to kinase ATP pockets or DNA-intercalation sites .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized target proteins .
  • CRISPR-Cas9 Knockout Models : Validate target relevance by observing reduced activity in cells lacking the putative target gene .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration) that may alter potency .
  • Dose-Response Reproducibility : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents to enhance target selectivity .
  • Scaffold Hopping : Compare activity with furo[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine analogs to assess core flexibility .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models (e.g., CoMFA) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS .
  • Photodegradation : Monitor UV-light-induced decomposition using a photoreactor and track degradation kinetics .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Machine Learning Models : Tools like SwissADME predict ADMET properties (e.g., CYP450 inhibition, hERG liability) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to unintended targets (e.g., serum albumin) to assess nonspecific interactions .
  • Toxicity Databases : Cross-reference with PubChem ToxCast data to flag structural alerts .

Notes

  • Contradictions : Variations in kinase inhibition data (e.g., EGFR IC₅₀ discrepancies) may arise from assay formats (e.g., recombinant vs. cellular kinases) .
  • Advanced Techniques : Cryo-EM or X-ray crystallography (as in ) are recommended for resolving binding mode ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.